BenchChemオンラインストアへようこそ!

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide

Antiviral Influenza A Selectivity Index

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide (CAS 897457-81-7) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class of fused heterocycles. It has a molecular formula of C19H22ClN3OS and a molecular weight of 375.92 g/mol.

Molecular Formula C19H22ClN3OS
Molecular Weight 375.92
CAS No. 897457-81-7
Cat. No. B2558866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide
CAS897457-81-7
Molecular FormulaC19H22ClN3OS
Molecular Weight375.92
Structural Identifiers
SMILESCCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H22ClN3OS/c1-3-9-22(10-4-2)18(24)11-16-13-25-19-21-17(12-23(16)19)14-5-7-15(20)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3
InChIKeyFPGFCCSLDJNQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide (CAS 897457-81-7): Core Chemical Identity and Procurement-Relevant Characteristics


2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide (CAS 897457-81-7) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class of fused heterocycles [1]. It has a molecular formula of C19H22ClN3OS and a molecular weight of 375.92 g/mol . This compound is a member of a broader family of 6-substituted imidazo[2,1-b]thiazole acetamide derivatives known for diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. For procurement, it is commercially available from several chemical suppliers for research and development purposes.

Why Imidazo[2,1-b]thiazole Acetamide Analogs Cannot Be Considered Interchangeable with CAS 897457-81-7


Within the imidazo[2,1-b]thiazole acetamide series, minor structural modifications—particularly the nature of the 6-phenyl substituent and the acetamide amine moiety—result in profoundly different biological activity profiles. For example, replacing the 4-chlorophenyl group with a 4-fluorophenyl or unsubstituted phenyl ring, or modifying the dipropylacetamide side chain, can abolish target-specific activity or introduce unexpected off-target effects [1]. This is evidenced by structure-activity relationship (SAR) studies where a 4-chlorophenyl-substituted derivative demonstrated a 3.7-fold improvement in cytotoxicity against MDA-MB-231 cells compared to the reference drug sorafenib, while a closely related analog lacking this substitution showed significantly weaker inhibition of the target kinase VEGFR2 [2]. Therefore, simple in-class substitution without rigorous comparative biological validation is not scientifically justified.

Quantitative Differentiation of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide (CAS 897457-81-7) from Its Closest Analogs


Broad-Spectrum Anti-Influenza Activity with Favorable Cytotoxicity Window for a 4-Chlorophenyl-Derived Analog

A direct derivative of the target compound, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (Compound 13), demonstrated consistent antiviral activity against multiple influenza A virus strains, including the 2009 pandemic A/H1N1 strain. Crucially, its cytotoxicity (CC50) was >100 µM, suggesting a favorable selectivity index [1]. In contrast, other derivatives in the same study (e.g., Compounds 6 and 11) showed activity against a different virus (VSV) but with significantly higher cytotoxicity (CC50 of 20 µM and 100 µM, respectively), demonstrating that the specific 4-chlorophenyl-imidazo[2,1-b]thiazole scaffold can be tuned for distinct antiviral profiles.

Antiviral Influenza A Selectivity Index

Enhanced Cytotoxicity Against Triple-Negative Breast Cancer Cells Compared to Sorafenib for a 4-Chlorophenyl Analog

In a study of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, compound 5l, which features the identical 4-chlorophenyl substituent on the imidazo[2,1-b]thiazole core, was directly compared to the multi-kinase inhibitor sorafenib. Compound 5l exhibited an IC50 of 1.4 µM against the MDA-MB-231 triple-negative breast cancer cell line, representing a 3.7-fold increase in potency over sorafenib (IC50 = 5.2 µM) [1]. Importantly, compound 5l also showed selectivity, with an IC50 of 22.6 µM against HepG2 liver cancer cells, whereas the parent hit compound 5a, which lacks the 4-chlorophenyl group, showed only 3.76% VEGFR2 inhibition at 20 µM.

Anticancer Cytotoxicity MDA-MB-231 VEGFR2

Chemopreventive Potential Through Multi-Mechanism Pathway Inhibition in the Low Micromolar Range

While direct data on CAS 897457-81-7 is not available, the broader class of 6-substituted imidazo[2,1-b]thiazoles has demonstrated potent cancer chemopreventive activity. Key compounds in this series inhibited iNOS, NFκB, and aromatase in a dose-dependent manner with IC50 values in the low micromolar range, and bifunctionally activated quinone reductase 1 (QR1) [1]. The presence of a 4-substituted phenyl group, such as 4-chlorophenyl on the target compound, is a critical structural feature for modulating these pathways. An analog with a phenolic substituent showed hydroxylation by human liver microsomes, indicating a metabolic pathway that could be further exploited or blocked, a feature not shared by less-substituted analogs [1].

Chemoprevention NF-κB iNOS Aromatase

Core Scaffold Versatility for Derivative Synthesis and Targeted Library Design

CAS 897457-81-7 serves as a versatile synthetic intermediate. Its N,N-dipropylacetamide side chain can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further derivatization. This is exemplified by its conversion into an acetyl hydrazide, which was then used to synthesize a library of 4-thiazolidinones with antiviral activity [1]. This synthetic tractability is not uniformly present in all analogs; for instance, the corresponding 4-fluorophenyl or unsubstituted phenyl analogs may not have been explored for the same diversity-oriented synthesis, making the 4-chlorophenyl variant a more proven starting point for constructing biologically active compound libraries.

Medicinal Chemistry Derivatization Acetohydrazide

High-Value Research and Procurement Scenarios for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide (CAS 897457-81-7)


Antiviral Drug Discovery Programs Targeting Influenza A

Drug discovery teams focused on developing novel influenza therapeutics can utilize CAS 897457-81-7 or its immediate derivatives as a starting point. The demonstrated activity of a closely related 4-thiazolidinone derivative against multiple influenza A strains, including a pandemic strain, with a favorable cytotoxicity profile (CC50 > 100 µM), validates the scaffold for further optimization. This offers a potential advantage over other imidazo[2,1-b]thiazole scaffolds that have shown activity against other viruses (e.g., VSV) but with narrower therapeutic windows [1].

Targeted Anticancer Agent Development Against Triple-Negative Breast Cancer

For oncology research, this compound's scaffold is directly relevant to developing treatments for triple-negative breast cancer (TNBC). An analog, compound 5l, has shown a significant 3.7-fold improvement in potency (IC50 = 1.4 µM) against MDA-MB-231 cells compared to sorafenib, a standard multi-kinase inhibitor. This potency is directly linked to the 4-chlorophenyl substitution, which enhances VEGFR2 kinase inhibition. Procurement of this key intermediate supports SAR studies aimed at optimizing selective TNBC therapies [2].

Cancer Chemoprevention and Inflammation Research

Research groups investigating cancer chemoprevention mechanisms can utilize this compound to explore multi-pathway inhibition. The imidazo[2,1-b]thiazole class, particularly with a 4-substituted phenyl group, has been shown to inhibit key chemopreventive targets (iNOS, NFκB, aromatase) at low micromolar concentrations. This scaffold allows for the study of coordinated cellular responses, including QR1 induction, making it a valuable tool for probing the intersection of inflammation and carcinogenesis [3].

Medicinal Chemistry and Diversity-Oriented Synthesis Libraries

Synthetic and medicinal chemistry groups aiming to build focused libraries of bioactive heterocycles will find CAS 897457-81-7 to be a highly efficient core scaffold. Its carboxylate derivative, accessible via simple hydrolysis, is a versatile intermediate for generating diverse compound collections. The published synthesis of a bioactive 4-thiazolidinone library from this exact intermediate proves its utility, reducing the risk of investing in a synthetic route that yields inactive compounds [1].

Quote Request

Request a Quote for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.